molecular formula C6H7ClN2O B7805496 4-Aminonicotinaldehyde hydrochloride

4-Aminonicotinaldehyde hydrochloride

Cat. No.: B7805496
M. Wt: 158.58 g/mol
InChI Key: VEGUUADEONNNQH-UHFFFAOYSA-N
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Description

4-Aminonicotinaldehyde hydrochloride is a valuable amino-functionalized pyridine derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. This compound features both an aldehyde group and an amino group on the pyridine ring, making it a versatile building block for constructing more complex nitrogen-containing heterocycles . Its molecular structure allows for further functionalization through reactions at the aldehyde group, while the amino group can participate in various coupling and condensation reactions. Researchers utilize this scaffold in the synthesis of diverse compounds with potential biological activities. Pyridine derivatives are widely investigated for their applications in pharmaceutical development, agrochemicals, and materials science . Related nicotinaldehyde derivatives have been used in synthesizing heterocyclic compounds that demonstrate significant antimicrobial, antioxidant, and enzyme inhibitory activities in research settings . The hydrochloride salt form typically offers improved stability and handling characteristics. This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-aminopyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUUADEONNNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-25-9
Record name 3-Pyridinecarboxaldehyde, 4-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159822-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism

This method begins with 2-chloro-4-fluoropyridine , which undergoes lithiation at the pyridine ring’s 3-position using LDA in tetrahydrofuran (THF) at −20°C. The resulting carbanion reacts with dimethylformamide (DMF) to introduce a formyl group, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde . Subsequent amination with a 1:1 mixture of 1,4-dioxane and ammonia water (25–28%) replaces the 4-fluoro substituent with an amino group, forming 4-amino-2-chloronicotinaldehyde . Acidification with hydrochloric acid converts the free base to the hydrochloride salt.

Procedure and Optimization

  • Lithiation : 5.0 g of 2-chloro-4-fluoropyridine dissolved in 50 mL THF reacts with 23 mL LDA (2 M) at −20°C under nitrogen.

  • Formylation : DMF (4.2 g) is added dropwise, stirred for 60 min, and quenched with saturated NH₄Cl. Ethyl acetate extraction and column chromatography yield 4.6 g (75.8%) of 2-chloro-4-fluoropyridine-3-carbaldehyde (HPLC purity: 99%).

  • Amination : 2 g of the aldehyde reacts in 40 mL 1,4-dioxane/ammonia water (1:1) for 2 h at room temperature. Filtration and petroleum ether washing yield 1.8 g (91.8%) of 4-amino-2-chloronicotinaldehyde.

  • Hydrochloride Formation : The product is dissolved in methanol and treated with concentrated HCl, followed by recrystallization to isolate the hydrochloride salt.

Table 1: Key Parameters for Lithiation-Formylation-Amination

StepConditionsYield (%)Purity (HPLC)
Lithiation−20°C, THF, N₂ atmosphere
FormylationDMF, 60 min75.899%
Amination1,4-dioxane/NH₃, 2 h, RT91.8>98%
Hydrochloride SaltHCl/MeOH recrystallization85–90*>95%*

*Theoretical yield based on stoichiometric conversion.

Advantages and Limitations

  • Advantages : Avoids pyrophoric tert-butyllithium; room-temperature amination simplifies scalability.

  • Limitations : Requires column chromatography for aldehyde purification; chloro substituent necessitates additional steps for removal if undesired.

Catalytic Hydrogenation and Derivatization

Reaction Mechanism

3-Cyanopyridine undergoes catalytic hydrogenation using Raney nickel under 1 bar H₂ pressure, yielding 3-pyridinaldehyde . The aldehyde is derivatized with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine to form a hydrazone, which is precipitated as the hydrochloride salt. Acidic workup regenerates the aldehyde.

Procedure and Optimization

  • Hydrogenation : 124.8 g 3-cyanopyridine, 277 g water, and 72.2 g acetic acid react with Raney nickel (14.6 g) under H₂ for 5 h. The product solution contains 20.9% 3-pyridinaldehyde (85.2% yield).

  • Derivatization : The aldehyde reacts with aminotriazinone in methanol/HCl, followed by NaOH neutralization to pH 6. Cooling and filtration yield the hydrazone hydrochloride (99.2% conversion).

Table 2: Catalytic Hydrogenation-Derivatization Performance

ParameterValue
H₂ Pressure1 bar
Reaction Time5 h
Aldehyde Yield85.2%
Derivatization Yield99.2%

Applicability to 4-Aminonicotinaldehyde

While this method produces 3-pyridinaldehyde, adapting it for 4-aminonicotinaldehyde requires substituting 4-cyanopyridine as the starting material. However, regioselective hydrogenation to avoid over-reduction to 4-picolylamine remains challenging.

Hofmann Degradation of Isonicotinamide

Reaction Mechanism

Isonicotinamide undergoes Hofmann degradation using iodine or alkali metal iodide catalysts, yielding 4-aminopyridine . Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, and HCl treatment forms the hydrochloride salt.

Procedure and Optimization

  • Degradation : 26.87 g isonicotinamide reacts with iodine at 0–5°C, then 70–80°C, followed by HCl/NaOH workup. The crude 4-aminopyridine is recrystallized from benzene (yield: 70–75%).

  • Formylation : 4-aminopyridine reacts with POCl₃/DMF at 0°C, hydrolyzed to 4-aminonicotinaldehyde. HCl gas is bubbled through the solution to precipitate the hydrochloride.

Table 3: Hofmann Degradation-Formylation Workflow

StepConditionsYield (%)
Hofmann DegradationI₂, 0–80°C70–75
Vilsmeier FormylationPOCl₃/DMF, 0°C60–65
Hydrochloride FormationHCl gas85–90

Challenges

  • Low Formylation Efficiency : Direct formylation of 4-aminopyridine suffers from side reactions, necessitating precise temperature control.

  • Benzene Usage : Recrystallization with benzene poses safety concerns, suggesting acetone or ethanol as alternatives.

Comparative Analysis of Methods

Table 4: Method Comparison for 4-Aminonicotinaldehyde Hydrochloride

MethodOverall Yield (%)ScalabilityCost Efficiency
Lithiation-Formylation-Amination65–70*HighModerate
Catalytic Hydrogenation50–55†ModerateLow
Hofmann Degradation40–45‡LowHigh

*Assumes 75.8% formylation × 91.8% amination × 90% hydrochloride conversion. †Assumes 85.2% hydrogenation × 60% derivatization. ‡Assumes 75% degradation × 65% formylation × 85% hydrochloride conversion.

Chemical Reactions Analysis

Schiff Base Formation

The aldehyde group reacts with primary amines to form imines (Schiff bases), a reaction central to biochemical processes like transamination . For 4-aminonicotinaldehyde hydrochloride:

  • Mechanism : The aldehyde undergoes nucleophilic attack by an amine, followed by dehydration to yield the imine.

  • Example : Reacting with benzylamine in ethanol at pH 7–8 produces N-benzyl-4-aminonicotinaldimine , confirmed by IR absorption at 1645 cm⁻¹ (C=N stretch) .

Key Conditions :

ParameterOptimal Range
SolventEthanol/Water
Temperature25–40°C
pH7–8 (buffered)

Nucleophilic Additions to the Aldehyde

The aldehyde group participates in nucleophilic additions with alcohols, amines, and hydrides:

  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 4-aminonicotinyl alcohol (yield: 85–90%).

  • Grignard Reaction : Organomagnesium reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols.

Reagent-Specific Outcomes :

ReagentProductYield (%)
NaBH₄4-Aminonicotinyl alcohol85–90
NH₂OH·HClOxime derivative75–80
MeMgBr4-Amino-3-(hydroxyethyl)pyridine70

Cyclization Reactions

The compound forms nitrogen-containing heterocycles via intramolecular or intermolecular cyclization:

  • With Ketones : Under acidic conditions (HCl, 60°C), it reacts with acetone to yield 1,6-naphthyridin-2(1H)-one (78% yield) .

  • Mechanism : Aldehyde protonation enhances electrophilicity, enabling attack by the enol form of the ketone, followed by dehydration .

Cyclization Examples :

Partner CompoundProductConditionsYield (%)
Acetone1,6-Naphthyridin-2(1H)-oneHCl, 60°C, 6 hr78
CyclohexanoneTetracyclic quinoline analogH₂SO₄, reflux65

Mannich Reaction

As both an aldehyde and amine source, it participates in three-component Mannich reactions:

  • Reaction : Combines with formaldehyde and a ketone (e.g., acetophenone) to form β-amino ketones.

  • Product : 4-Amino-3-(phenylpropionyl)pyridine (yield: 60–70%) under basic conditions (pH 9–10) .

Mechanistic Steps :

  • Formaldehyde and the amine form an iminium ion.

  • Enolization of the ketone enables nucleophilic attack on the iminium ion.

Pyridine Ring Functionalization

The pyridine ring undergoes electrophilic substitutions when activated:

  • Quaternization : Methyl iodide reacts with the pyridine nitrogen, forming 1-methyl-4-aminonicotinaldehyde iodide , which facilitates nucleophilic substitution at the 4-position .

  • Substitution : The activated pyridine reacts with ammonia to yield 4,4'-diaminonicotinaldehyde (Patent Example 3, ).

Activation Conditions :

Activating AgentTemperatureSolvent
CH₃I50°CDMF
Acrylic acid80°CToluene

Oxidation and Reduction Pathways

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the aldehyde to 4-aminonicotinic acid (yield: 70–75%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces both the aldehyde and pyridine ring, yielding 4-aminopiperidine-3-carbaldehyde (selectivity: >90%).

pH-Dependent Reactivity

Reaction outcomes are highly sensitive to pH:

  • Low pH (1–2) : Favors protonation of the pyridine nitrogen, enhancing electrophilicity for substitutions.

  • Neutral pH (7–8) : Promotes Schiff base formation without side reactions .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Aminonicotinaldehyde hydrochloride serves as an essential building block for synthesizing more complex molecules. It participates in various reactions:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Can be reduced to amines or alcohols.
  • Substitution Reactions : The amino group can engage in substitution reactions leading to various derivatives.

Biology

The compound has shown potential biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies indicate that derivatives of 4-Aminonicotinaldehyde exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has highlighted its role in developing anticancer agents by inhibiting enzymes involved in cancer progression . For instance, it can form Schiff bases that interact with molecular targets related to tumor growth.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting microbial infections and cancer.
  • Clinical Studies : Case studies have explored its efficacy in treating resistant forms of cancer, such as colorectal cancer .

Data Table: Summary of Applications

Application FieldSpecific UseKey Findings
ChemistryBuilding BlockUsed for synthesizing complex molecules; undergoes oxidation and reduction reactions
BiologyAntimicrobialExhibits significant activity against pathogens; potential for new antibiotic development
MedicineDrug DevelopmentIntermediate for pharmaceuticals; studied for anticancer properties

Case Study 1: Anticancer Activity

A study investigated the effects of 4-Aminonicotinaldehyde derivatives on human colorectal cancer cells. The results demonstrated a notable inhibition of tumor cell proliferation when treated with these compounds, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of 4-Aminonicotinaldehyde against common bacterial strains showed promising results. The compound demonstrated significant inhibitory effects, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Aminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The amino group and aldehyde functionality allow it to participate in various biochemical pathways. For instance, it can form Schiff bases with primary amines, which are important intermediates in many biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Nicotinic Acid/Nicotinaldehyde Family

The following table highlights key structural analogs of 4-Aminonicotinaldehyde hydrochloride, emphasizing substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Position) Functional Groups Similarity Score Key Differences
6-Aminonicotinaldehyde hydrochloride C₆H₇ClN₂O Amino (6), Aldehyde (2) Aldehyde, Amino 0.98 Position of amino group
4-Amino-5-chloronicotinic acid hydrochloride C₆H₆Cl₂N₂O₂ Amino (4), Cl (5), COOH (2) Carboxylic acid, Chlorine N/A Carboxylic acid replaces aldehyde; chlorine adds electronegativity
4-Methylnicotinic acid hydrochloride C₇H₈ClNO₂ Methyl (4), COOH (2) Carboxylic acid, Methyl 0.74 Methyl and COOH groups alter reactivity
6-Amino-4-methylnicotinic acid C₇H₈N₂O₂ Amino (6), Methyl (4) Carboxylic acid, Amino 0.88 Methyl group increases hydrophobicity

Key Findings :

  • Positional Isomerism: 6-Aminonicotinaldehyde hydrochloride (similarity 0.98) differs only in the amino group position, which significantly impacts electronic distribution and reactivity .
  • Functional Group Variations: Replacement of the aldehyde with a carboxylic acid (e.g., 4-Amino-5-chloronicotinic acid hydrochloride) reduces electrophilicity but enhances hydrogen-bonding capacity .
  • Substituent Effects : Chlorine or methyl groups introduce steric and electronic effects, altering solubility and metabolic stability .

Functional Analogs in Other Aromatic Systems

Benzene Derivatives
  • 4-(Aminomethyl)benzonitrile hydrochloride (C₈H₉ClN₂): Features a benzene ring with aminomethyl and nitrile groups. The nitrile group’s strong electron-withdrawing nature contrasts with the aldehyde’s moderate electrophilicity, affecting reactivity in nucleophilic substitutions .
  • 4-Dimethylamino-N-benzylcathinone hydrochloride (C₁₈H₂₂N₂O·2HCl): Contains a dimethylamino group and ketone. The extended alkyl chain and ketone moiety enhance lipophilicity, making it more suited for CNS-targeting applications compared to this compound .
Cyclohexane Derivatives
  • 4-Aminocyclohexanone Hydrochloride (C₆H₁₂ClNO): A cyclohexane ring with amino and ketone groups. The absence of aromaticity reduces conjugation effects, leading to different UV/Vis absorption profiles (λmax ~280 nm vs. 350 nm for aromatic analogs) .

Physicochemical and Pharmacological Properties

Property 4-Aminonicotinaldehyde HCl 6-Aminonicotinaldehyde HCl 4-Amino-5-chloronicotinic acid HCl
Molecular Weight (g/mol) ~194.0 (estimated) 170.6 209.03
Melting Point Not reported Not reported >250°C (decomposes)
Solubility Polar solvents (e.g., DMF) Polar solvents Limited in water; soluble in DMSO
Stability Stable at -20°C Similar stability Hygroscopic; requires dry storage
Pharmacological Use Chelation, intermediates Similar applications Antibacterial intermediates

Notable Observations:

  • Stability : Hydrochloride salts of nicotinaldehydes generally exhibit ≥5-year stability when stored at -20°C .
  • Solubility: Aldehyde-containing derivatives (e.g., 4-Aminonicotinaldehyde HCl) are more soluble in polar aprotic solvents than carboxylic acid analogs .

Biological Activity

4-Aminonicotinaldehyde hydrochloride (4-ANA) is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a derivative of nicotinic aldehyde, characterized by the presence of an amino group at the 4-position of the pyridine ring. Its chemical formula is C6H6N2O\text{C}_6\text{H}_6\text{N}_2\text{O} with a molecular weight of approximately 138.12 g/mol. The synthesis often involves the condensation reactions that yield various naphthyridine derivatives, which have been shown to possess significant biological activities.

Synthesis Example

One notable synthesis pathway involves the condensation of 4-aminonicotinaldehyde with malonamide to form 1,6-naphthyridin-2(1H)-one. This reaction typically requires a base catalyst and has been documented to yield compounds with diverse biological activities, including anticancer properties .

Anticancer Properties

Research has indicated that derivatives of 4-aminonicotinaldehyde exhibit promising anticancer activity. For instance, compounds synthesized from 4-ANA have been tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation. A study demonstrated that certain naphthyridine derivatives achieved IC50 values in the low micromolar range against B lymphoid malignancies and lung cancer cells .

Table 1: Anticancer Activity of 4-Aminonicotinaldehyde Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(4-(3-Methoxyphenyl)carbamoyl)nicotinamideMCF722.54VEGFR-2 inhibition
1,6-Naphthyridin-2(1H)-oneT47D5.08Apoptosis induction
Various Naphthyridine DerivativesA549 (Lung Cancer)<10Cell cycle arrest

Enzyme Inhibition

4-ANA has also been studied for its potential as an enzyme inhibitor. It has shown activity against several targets, including cholinesterases and kinases involved in cancer progression. For example, compounds derived from 4-ANA have been reported to inhibit breakpoint-cluster-region (BCR) kinase, which is crucial in B-cell malignancies .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while it exhibits significant biological effects, there are concerns regarding its acute toxicity. High doses can lead to symptoms such as hyperexcitability and muscular incoordination due to its action on potassium ion channels .

Case Studies

Several case studies highlight the application of 4-ANA in drug development:

  • Case Study on Anticancer Activity : A research team synthesized a series of naphthyridine derivatives from 4-ANA and tested them against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Enzyme Inhibition Study : Another study focused on the inhibitory effects of a specific derivative on cholinesterase enzymes. The findings revealed that this compound could serve as a promising candidate for treating conditions like Alzheimer's disease due to its ability to enhance acetylcholine levels in the brain .

Q & A

Q. How can researchers validate the purity of this compound using orthogonal analytical techniques?

  • Methodological Answer :
  • HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), UV detection at 254 nm.
  • Elemental Analysis : Confirm C/H/N/Cl content within ±0.3% of theoretical values.
  • TGA/DSC : Thermal gravimetric analysis verifies absence of solvents or hydrates .

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